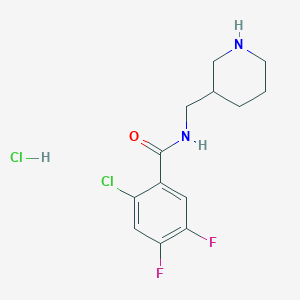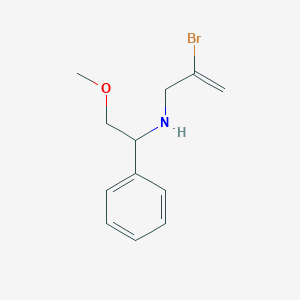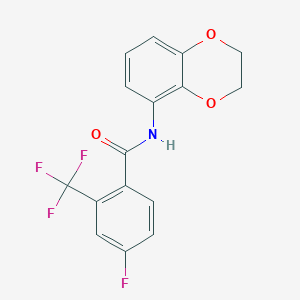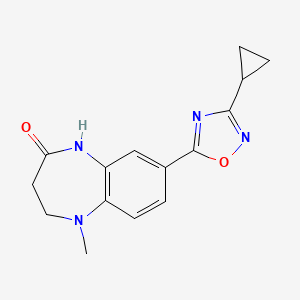![molecular formula C19H25N3O3 B7641068 1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)
1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.
Wirkmechanismus
1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is essential for the survival and proliferation of B-cells. This compound also inhibits other kinases in the BCR signaling pathway, such as AKT and ERK, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. It also inhibits the production of cytokines, such as IL-6 and TNF-α, which are involved in the pathogenesis of autoimmune diseases. This compound has a favorable pharmacokinetic profile, with a half-life of around 8 hours and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good oral bioavailability, which makes it suitable for preclinical and clinical studies. However, this compound has a relatively short half-life, which may limit its efficacy in some settings. This compound may also have potential toxicities, such as the risk of bleeding and infection, which need to be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for the development of 1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one. One possibility is to combine this compound with other anti-cancer agents, such as venetoclax or rituximab, to enhance its efficacy. Another possibility is to explore the use of this compound in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. This compound may also have potential as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus. Further preclinical and clinical studies are needed to fully evaluate the potential of this compound in these settings.
Synthesemethoden
The synthesis of 1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one involves several steps, starting with the reaction of 7-methoxy-2-benzofuran carboxaldehyde with piperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is then reacted with 1,3-diazinan-2-one to form this compound. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
1-[1-[(7-methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-17-5-2-4-14-12-16(25-18(14)17)13-21-10-6-15(7-11-21)22-9-3-8-20-19(22)23/h2,4-5,12,15H,3,6-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUSJTNVZHBFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CN3CCC(CC3)N4CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)

![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)


![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)

